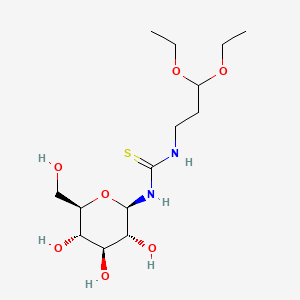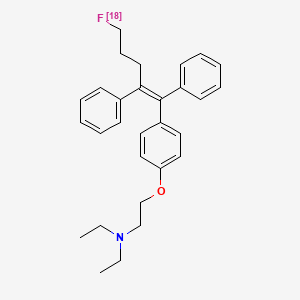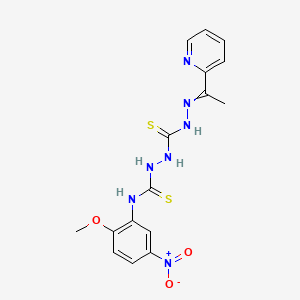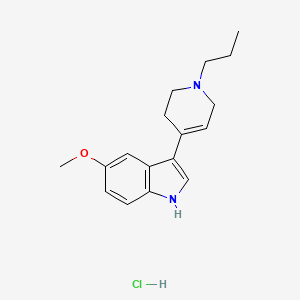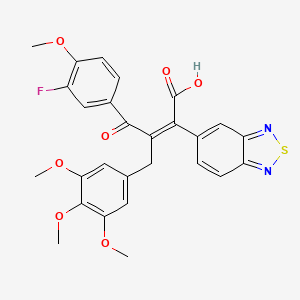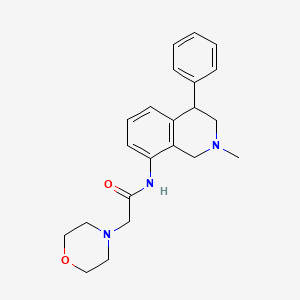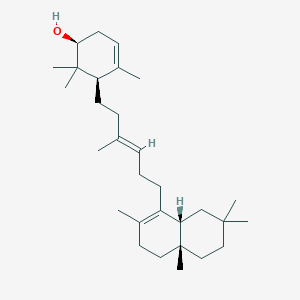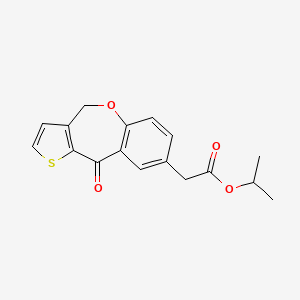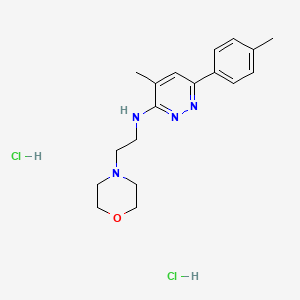
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- is a derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. Phenothiazine derivatives have been extensively studied for their bioactive properties, including antipsychotic, antihistaminic, and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and sedative effects.
Methylene Blue: An older derivative used as an antimalarial and in diagnostic procedures.
Uniqueness
Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and advanced material development .
属性
CAS 编号 |
93995-89-2 |
|---|---|
分子式 |
C18H21N3OS |
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21/h3-10,19H,11-13H2,1-2H3 |
InChI 键 |
IWKJBPIKGPMUMY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



